molecular formula C16H17N3O3S B2866635 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone CAS No. 864938-31-8

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone

Cat. No.: B2866635
CAS No.: 864938-31-8
M. Wt: 331.39
InChI Key: MNFIFLBRUGYVQK-UHFFFAOYSA-N
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Description

This compound is a benzothiazole derivative. Benzothiazole derivatives have been highlighted in recent synthetic developments of anti-tubercular compounds . They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The structure of benzothiazole derivatives has been analyzed using various techniques. For instance, the structure of a similar compound was confirmed by 1H and 13C NMR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound were analyzed using NMR spectroscopy .

Scientific Research Applications

Anti-Mycobacterial Chemotypes

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as a new class of anti-mycobacterial chemotypes. Research has demonstrated that these compounds show promising anti-tubercular activity against Mycobacterium tuberculosis, with several derivatives exhibiting minimum inhibitory concentrations in the low μM range. This indicates their potential as novel therapeutic agents for tuberculosis treatment, focusing on their chemical structure and interaction with bacterial targets rather than their clinical application (Pancholia et al., 2016).

Antimicrobial Activity

Studies have also shown the antimicrobial potential of derivatives involving the (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone structure. Synthesis of new pyridine derivatives incorporating this framework has been carried out, with these compounds displaying variable and modest activity against bacterial and fungal strains. This suggests their utility in developing new antimicrobial agents by exploiting their unique chemical properties (Patel et al., 2011).

Neuroprotective Agents

In the realm of neuroprotection, certain derivatives have been synthesized and evaluated for their ability to prevent ATP level falls in astrocytes under hypoxic conditions and protect against brain damage in animal models. This research underscores the potential of these compounds as neuroprotective agents, offering insights into their mechanisms of action at a molecular level, rather than focusing on their clinical efficacy or safety profiles (Largeron et al., 2001).

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c20-15(13-11-21-9-10-22-13)18-5-7-19(8-6-18)16-17-12-3-1-2-4-14(12)23-16/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFIFLBRUGYVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=COCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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